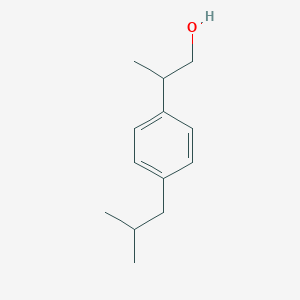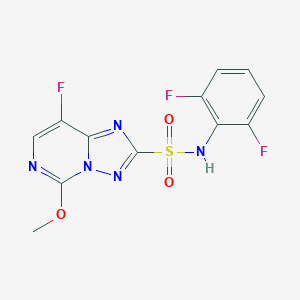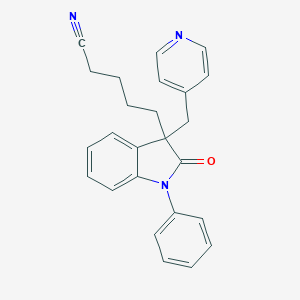
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile, commonly known as DPPN, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DPPN is a heterocyclic compound that has a unique structure, which makes it an attractive target for drug design and development.
作用機序
The mechanism of action of DPPN is not fully understood. However, studies have suggested that it may act by inhibiting the activity of protein kinase C, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. DPPN has also been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt the mitochondrial membrane potential and activate caspases.
生化学的および生理学的効果
DPPN has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer. DPPN has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics. Additionally, DPPN has been shown to possess antioxidant properties, which may be beneficial in the treatment of several diseases, including cancer and cardiovascular diseases.
実験室実験の利点と制限
One of the major advantages of DPPN is its unique structure, which makes it an attractive target for drug design and development. Additionally, DPPN has been shown to possess several biological activities, which make it a potential candidate for the development of novel therapeutics. However, one of the major limitations of DPPN is its low solubility in water, which may limit its use in aqueous environments.
将来の方向性
There are several future directions for the study of DPPN. One of the major areas of research is the development of DPPN-based anticancer drugs. Additionally, the development of DPPN-based antibiotics and antifungal agents may also be an area of future research. Further studies are also needed to fully understand the mechanism of action of DPPN and its potential as a therapeutic agent.
Conclusion:
In conclusion, DPPN is a unique chemical compound that has gained significant attention in the field of medicinal chemistry. It possesses several biological activities, including antitumor, antibacterial, and antifungal properties. DPPN has also been shown to inhibit protein kinase C, making it a potential target for the development of anticancer drugs. While there are several advantages to the use of DPPN, its low solubility in water may limit its use in aqueous environments. Further studies are needed to fully understand the potential of DPPN as a therapeutic agent.
合成法
DPPN can be synthesized by a multistep process involving the reaction of 2-bromoacetophenone with 4-pyridinemethanol to yield 4-bromomethylacetophenone. This intermediate is then reacted with indole-3-carboxaldehyde to yield the desired product, DPPN. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DPPN has been extensively studied for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. DPPN has also been studied for its ability to inhibit protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation. This makes DPPN a potential target for the development of anticancer drugs.
特性
CAS番号 |
151695-32-8 |
|---|---|
製品名 |
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile |
分子式 |
C25H23N3O |
分子量 |
381.5 g/mol |
IUPAC名 |
5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile |
InChI |
InChI=1S/C25H23N3O/c26-16-8-2-7-15-25(19-20-13-17-27-18-14-20)22-11-5-6-12-23(22)28(24(25)29)21-9-3-1-4-10-21/h1,3-6,9-14,17-18H,2,7-8,15,19H2 |
InChIキー |
DCECKCOPXWHCTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4 |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4 |
同義語 |
2,3-dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile 2,3-DPIPN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



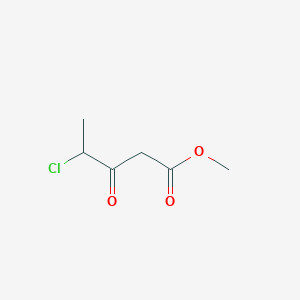
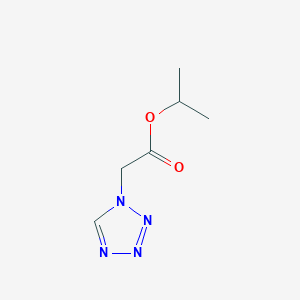
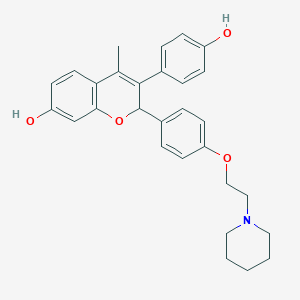
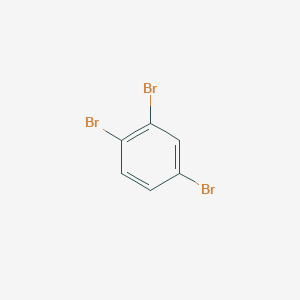
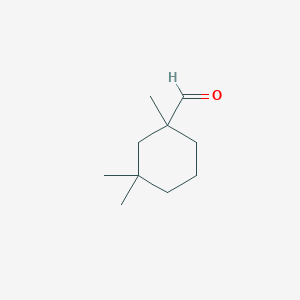
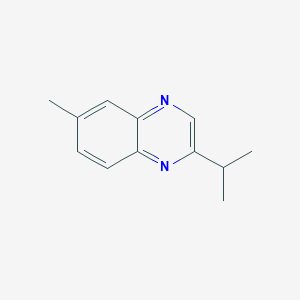
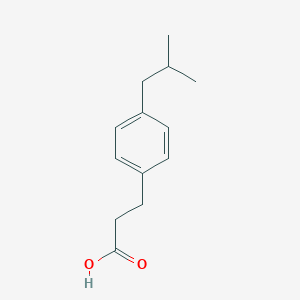
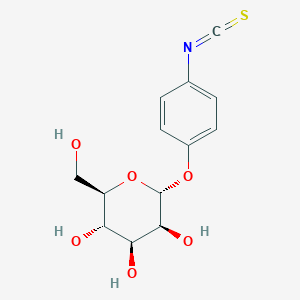
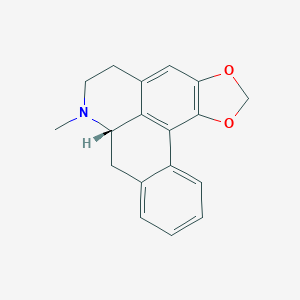
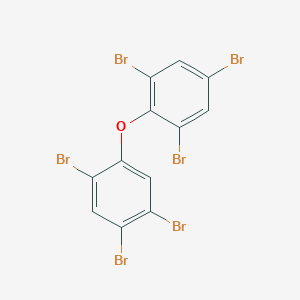
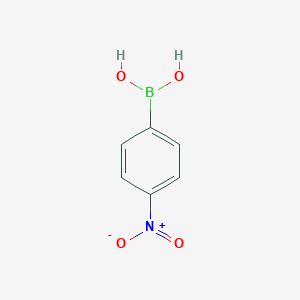
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
